N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide
Description
Historical Context of Sulfonamide Research in Medicinal Chemistry
The discovery of sulfonamides marked a transformative era in medicinal chemistry, beginning with Gerhard Domagk’s pioneering work on prontosil in the 1930s. As the first systemic antibacterial agent, prontosil demonstrated unprecedented efficacy against streptococcal infections, including its life-saving application in Domagk’s own daughter. This breakthrough catalyzed the "sulfa craze," with rapid commercialization of sulfonamide derivatives despite limited regulatory oversight. The subsequent sulfanilamide elixir tragedy of 1937, which caused hundreds of fatalities due to toxic diethylene glycol solvents, precipitated the 1938 U.S. Federal Food, Drug, and Cosmetic Act, establishing modern drug safety protocols.
Sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria while remaining innocuous to humans who acquire folate through dietary means. Their broad-spectrum activity against Gram-positive and Gram-negative pathogens revolutionized infectious disease treatment until penicillin’s advent. Beyond antibacterials, sulfonamide scaffolds diversified into diuretics (e.g., furosemide), anticonvulsants (sultiame), and antiglaucoma agents (acetazolamide), illustrating their structural versatility. This historical trajectory underscores the scaffold’s enduring relevance in drug discovery.
Significance of Hybrid Sulfonamide-Carboxamide Architectures
Molecular hybridization strategies, which merge distinct pharmacophores into single entities, have gained prominence in addressing multifactorial diseases. The integration of sulfonamide and carboxamide moieties exemplifies this approach, leveraging synergistic interactions between sulfonamide’s enzyme inhibitory capacity and carboxamide’s conformational flexibility. For instance, sulfonamide-carboxamide hybrids have demonstrated dual activity against carbonic anhydrase isoforms and tyrosine kinases, critical targets in oncology.
The carboxamide group enhances metabolic stability and bioavailability through hydrogen bonding with biological targets, while the sulfonamide moiety provides strong anchoring to enzyme active sites via its sulfonyl group. This dual functionality is exemplified in EGFR kinase inhibitors where the sulfonamide interacts with the hydrophobic back pocket, and the carboxamide stabilizes the adenine-binding region. Such hybrids mitigate resistance mechanisms by engaging multiple binding sites, a limitation of monofunctional agents.
Research Objectives in Molecular Design and Therapeutic Exploration
Contemporary research on N-[(4-aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide focuses on three primary objectives:
- Targeted Enzyme Inhibition : Optimizing selectivity for pathogenic isoforms (e.g., EGFR T790M/L858R in non-small cell lung cancer) while sparing off-target enzymes like carbonic anhydrase II. Molecular docking studies reveal that the methylcyclopentane carboxamide occupies a hydrophobic cleft adjacent to the ATP-binding site, enhancing affinity.
- Synthetic Methodology Innovation : Employing microwave-assisted synthesis to accelerate coupling reactions between sulfanilamide derivatives and carboxamide precursors, achieving yields exceeding 85% in 20 minutes versus 12 hours via conventional heating.
- Multifactorial Therapeutic Efficacy : Exploiting the hybrid’s bifunctionality for concurrent antimicrobial and antitumor activity, as seen in analogs inhibiting both Eimeria protozoa (poultry coccidiosis) and HT-29 colon cancer cells.
Chemical Classification and Structural Taxonomy
This compound belongs to the bis-amidic hybrid class, incorporating two critical subunits:
| Structural Component | Chemical Attributes | Pharmacological Role |
|---|---|---|
| 4-Aminophenylsulfonyl | Aromatic ring with electron-donating -NH₂ group | DHPS inhibition, π-π stacking with enzyme residues |
| 1-Methylcyclopentanecarboxamide | Aliphatic carbocycle with constrained conformation | Enhances metabolic stability, modulates lipophilicity |
The sulfonamide group (R-SO₂-NH-) is para-substituted with an amine, facilitating hydrogen bonding with Asp/Tyr residues in DHPS. The carboxamide (-CONH-) bridges the cyclopentane ring, introducing steric hindrance that prevents enzymatic degradation. This architecture positions the compound within the sulfonamide subclass of arylsulfonamides and the carboxamide subclass of aliphatic amides, classified under IUPAC nomenclature as a N-sulfonylcarboxamide.
Synthetic Pathways :
- Microwave-Assisted Coupling : Sulfanilamide reacts with 1-methylcyclopentanecarbonyl chloride in pyridine under microwave irradiation (200°C, 20 min), yielding 92% product.
- Conventional Amidation : Prolonged heating (12 hrs, 80°C) of sulfanilamide with activated cyclopentanecarboxylic acid derivatives, achieving 78% yield.
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-1-methylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-13(8-2-3-9-13)12(16)15-19(17,18)11-6-4-10(14)5-7-11/h4-7H,2-3,8-9,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRXCICRFKNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with 1-methylcyclopentanecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the synthesis of folic acid in bacteria, thereby exerting a bacteriostatic effect. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis .
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Carboxamide: The target compound contains both sulfonamide and carboxamide groups, unlike N-(4-Phenoxyphenyl)quinoline-8-sulfonamide, which lacks a carboxamide. This dual functionality may enhance its ability to interact with polar biological targets.
Aromatic vs. Aliphatic Substituents: The 4-aminophenyl group in the target compound differs from phenoxyphenyl or pyridinyl groups in analogues.
Ring Systems: The methylcyclopentane carboxamide introduces a constrained aliphatic ring, contrasting with the planar quinoline in N-(4-Phenoxyphenyl)quinoline-8-sulfonamide or the flexible piperazine in N-(4-Phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide. This could affect membrane permeability and target binding.
Hypothesized Physicochemical Properties
Based on structural similarities:
| Property | Target Compound | N-(4-Phenoxyphenyl)quinoline-8-sulfonamide | N-(4-Oxocyclohexyl)methanesulfonamide |
|---|---|---|---|
| LogP (Predicted) | Moderate (~2.5–3.5) | Higher (~3.5–4.5) due to quinoline | Lower (~1.5–2.5) due to oxocyclohexyl |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO | High in polar aprotic solvents |
| Hydrogen Bond Acceptors | 5 (SO₂, CONH, NH₂) | 4 (SO₂, quinoline N) | 3 (SO₂, ketone O) |
Biological Activity
N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide, also known by its CAS number 938421-81-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H18N2O3S. The structure features a cyclopentane ring substituted with a sulfonamide group and an amino group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 282.36 g/mol |
| IUPAC Name | N-((4-aminophenyl)sulfonyl)-1-methylcyclopentanecarboxamide |
| Purity | 95% |
| CAS Number | 938421-81-9 |
Research indicates that this compound acts as an inhibitor of KIF18A, a motor protein involved in mitotic spindle assembly. Inhibiting KIF18A can disrupt cancer cell division, making this compound a candidate for anticancer therapies .
Anticancer Properties
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: Inhibition of KIF18A in Cancer Cells
- Cell Lines Used : A549 (lung cancer), MCF7 (breast cancer).
- Findings : Treatment with this compound resulted in a significant reduction in cell viability compared to control groups, with IC50 values indicating potent activity against these cancer types.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It modulates cytokine production and reduces inflammation in various in vitro models. This suggests potential applications in treating inflammatory diseases.
Research Findings on Anti-inflammatory Activity
- Model : Lipopolysaccharide (LPS)-stimulated macrophages.
- Results : The compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for N-[(4-Aminophenyl)sulfonyl]-1-methylcyclopentanecarboxamide?
Methodological Answer: A common approach involves sulfonylation of 4-aminophenyl derivatives with activated cyclopentanecarboxamide intermediates. For example, condensation reactions using sulfonyl chlorides (e.g., 4-aminobenzenesulfonyl chloride) with 1-methylcyclopentanecarboxamide under anhydrous conditions in the presence of a base (e.g., pyridine or triethylamine) can yield the target compound. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonylation .
Q. What structural characterization techniques are essential for verifying the compound's purity and identity?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., Agilent 6210 LC-TOF for precise mass determination). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and spatial arrangement, with deuterated solvents (e.g., DMSO-d6) ensuring accurate peak resolution. X-ray crystallography (as seen in COD Entry 2230670) provides definitive proof of molecular geometry and stereochemistry .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Adhere to GHS hazard classifications: wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (H315, H319). Use P95 respirators in poorly ventilated areas to avoid inhalation of aerosols (H335). Store in sealed containers at room temperature, away from ignition sources, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
Methodological Answer: Employ a Design of Experiments (DoE) approach to test variables like solvent polarity (e.g., DMF vs. THF), stoichiometric ratios, and catalyst loading. Use response surface methodology (RSM) to model interactions between parameters. For example, kinetic studies under reflux conditions (40–80°C) can identify rate-limiting steps, while HPLC monitoring tracks intermediate formation .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer: Conduct replication studies with standardized assay conditions (e.g., cell lines, incubation times). Validate target engagement using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Cross-reference crystallographic data (e.g., hydrogen bonding in COD Entry 2230670) to confirm binding modes and rule out off-target effects .
Q. How can computational modeling predict the compound's interaction with biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Parameterize force fields with NMR-derived torsional angles and electrostatic potentials. Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
Q. What methodological frameworks guide the design of in vivo toxicity studies?
Methodological Answer: Align with OECD Test Guidelines 423 (acute oral toxicity) and 407 (repeated-dose toxicity). Use a pre-test/post-test control group design (as in embedded experimental frameworks) to isolate compound-specific effects. Measure biomarkers like serum ALT/AST for hepatotoxicity and histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
